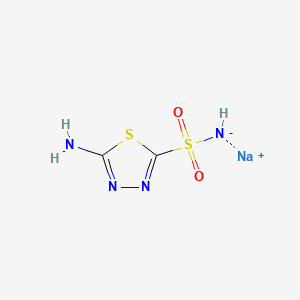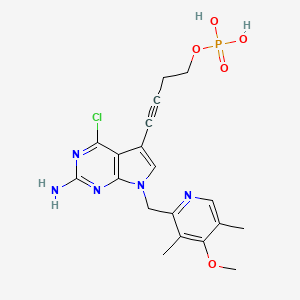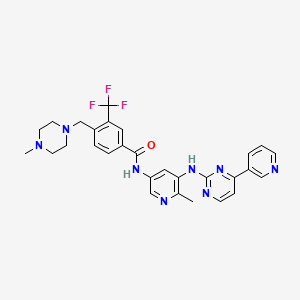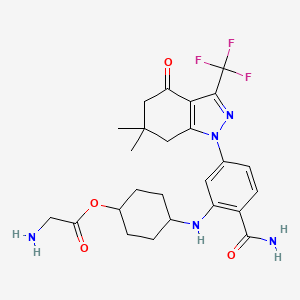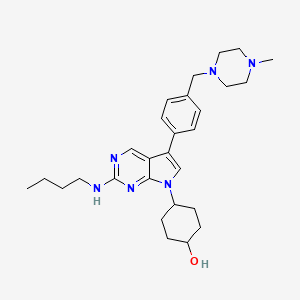
UNC2025
描述
UNC2025 是一种有效的口服生物利用度高的 小分子抑制剂,靶向 Mer酪氨酸激酶和 Fms 样酪氨酸激酶 3 (FLT3)。它在临床前研究中显示出治疗急性淋巴细胞白血病和急性髓系白血病的巨大潜力 。 该化合物抑制了促生存信号,诱导了细胞凋亡,并降低了白血病细胞系和患者样本的增殖和集落形成 .
科学研究应用
UNC2025 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学方面,它是一种研究激酶抑制的工具化合物。 在生物学和医学方面,它被用于临床前研究,以评估其作为白血病治疗剂的潜力 。 该化合物在减少白血病模型中的肿瘤负荷和延长存活时间方面显示出令人鼓舞的结果 .
作用机制
UNC2025 通过抑制 Mer 酪氨酸激酶和 Fms 样酪氨酸激酶 3 的活性发挥作用。它与这些激酶的活性位点结合,阻止其磷酸化和随后的信号通路。 这种抑制导致促生存信号减少,细胞凋亡增加,以及白血病细胞增殖减少 .
类似化合物:
独特性: this compound 的独特之处在于其高效力、口服生物利用度高以及对 Mer 和 FLT3 的双重抑制。 它在白血病模型中显示出广谱活性,并且有可能与细胞毒性化疗联合治疗 .
生化分析
Biochemical Properties
UNC2025 potently inhibits the Mer tyrosine kinase and Flt3 in enzymatic assays . It interacts with these enzymes, leading to the inhibition of pro-survival signaling pathways . This interaction is crucial in its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . It also influences cell function by inhibiting MERTK-dependent pro-survival signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the Mer tyrosine kinase and Flt3 . It inhibits these enzymes, leading to a decrease in pro-survival signaling and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It consistently shows dose-dependent decreases in tumor burden and increases in median survival
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to decrease disease burden and prolong survival
Metabolic Pathways
Given its role as a Mer/Flt3 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as a Mer/Flt3 inhibitor, it likely interacts with transporters or binding proteins that are involved in these processes .
Subcellular Localization
Given its role as a Mer/Flt3 inhibitor, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: UNC2025 的合成涉及多个关键步骤,包括制备中间体化合物及其随后的反应以形成最终产物。 一条合成路线涉及在特定条件下将 1-((2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)磺酰基)-4-甲基哌嗪与其他试剂反应 .
工业生产方法: this compound 的工业生产可能会涉及优化合成路线,以确保高产率和纯度。 这包括扩大反应条件并使用先进的技术进行纯化和质量控制 .
化学反应分析
反应类型: UNC2025 经历各种化学反应,包括磷酸化抑制和与特定激酶靶标的结合。 它在抑制 Mer 和 FLT3 的磷酸化方面特别有效 .
常用试剂和条件: 该化合物在各种细胞系和条件下进行测试,以评估其功效。 例如,在 B-ALL 697 细胞裂解液中,this compound 以 0.05 纳摩尔的 IC50 抑制 Mer 的活性 .
主要形成的产物: 涉及 this compound 的反应形成的主要产物通常是靶激酶的磷酸化或抑制形式,导致细胞增殖减少和细胞凋亡增加 .
属性
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




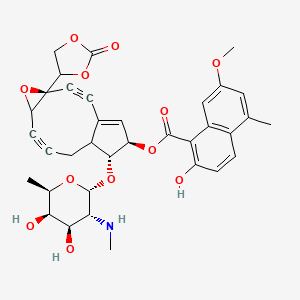

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)
